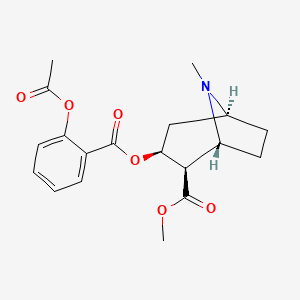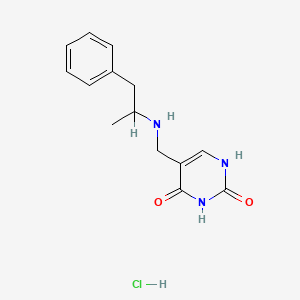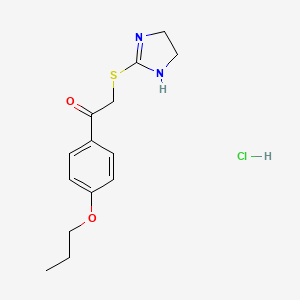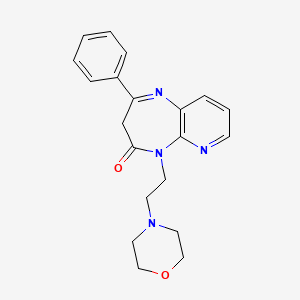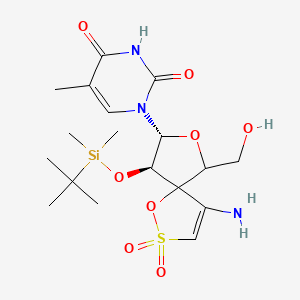
6-Methoxysterigmatocystin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxysterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus . It is structurally related to sterigmatocystin and aflatoxins, which are known for their toxic and carcinogenic properties . This compound has garnered significant attention due to its cytotoxic and genotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxysterigmatocystin involves multiple enzymatic steps. One of the key steps includes the methylation of sterigmatocystin . The biosynthetic pathway for this compound is complex and involves several enzymes, including cytochrome P-450 monooxygenases .
Industrial Production Methods: it can be produced in controlled laboratory settings using fungal cultures of Aspergillus species .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxysterigmatocystin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more toxic derivatives.
Reduction: Although less common, reduction reactions can alter its toxicity and biological activity.
Substitution: Methoxyl groups can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and other mild reducing agents can be employed.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various methoxylated and hydroxylated derivatives, which can have different levels of toxicity and biological activity .
Scientific Research Applications
6-Methoxysterigmatocystin has several scientific research applications:
Mechanism of Action
6-Methoxysterigmatocystin exerts its effects primarily through the induction of DNA damage. It causes both single and double-strand breaks in DNA, leading to cell cycle arrest and apoptosis . The compound activates checkpoint proteins such as Chk2, which play a crucial role in the cellular response to DNA damage . Additionally, it can interfere with various cellular pathways, leading to oxidative stress and inflammation .
Comparison with Similar Compounds
Sterigmatocystin: A precursor in the biosynthesis of 6-Methoxysterigmatocystin, known for its hepatotoxic and carcinogenic properties.
5-Methoxysterigmatocystin: Another methoxylated derivative with similar cytotoxic and genotoxic properties.
Aflatoxins: A group of related mycotoxins with potent carcinogenic effects.
Uniqueness: this compound is unique due to its specific methoxylation pattern, which influences its biological activity and toxicity. Its ability to induce both single and double-strand DNA breaks sets it apart from other related compounds .
Properties
CAS No. |
59092-98-7 |
|---|---|
Molecular Formula |
C19H14O7 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
15-hydroxy-11,17-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one |
InChI |
InChI=1S/C19H14O7/c1-22-8-5-10(20)15-12(6-8)25-18-14-9-3-4-24-19(9)26-13(14)7-11(23-2)16(18)17(15)21/h3-7,9,19-20H,1-2H3 |
InChI Key |
YDESMWIPEGEBBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C4C5C=COC5OC4=CC(=C3C2=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


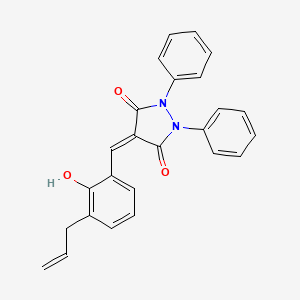
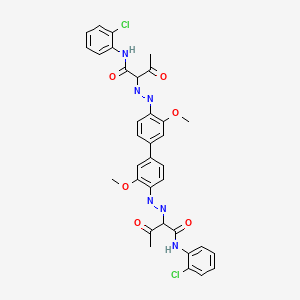
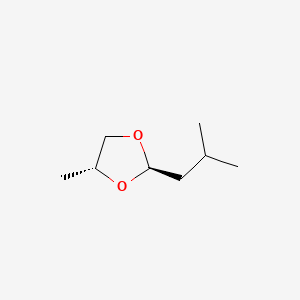
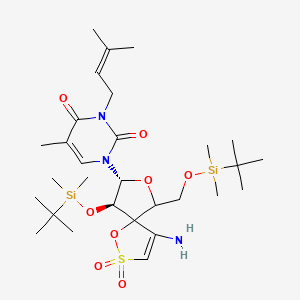
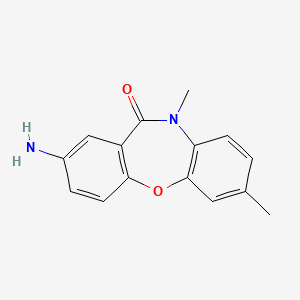
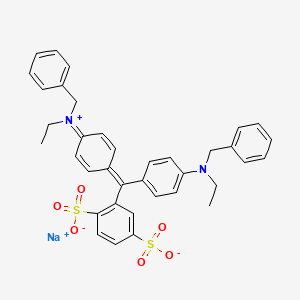
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
